N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine
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Overview
Description
N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine is a heterocyclic compound that contains both piperidine and pyridine rings. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties. The presence of both piperidine and pyridine moieties in its structure makes it a versatile scaffold for drug design and synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine typically involves the formation of the piperidine ring followed by the introduction of the pyridine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of a phenyl-substituted amine with a pyridine derivative can lead to the formation of the desired compound through a series of cyclization and substitution reactions .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques and continuous flow reactors to optimize yield and purity. The use of catalysts and optimized reaction conditions can significantly enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted compounds, depending on the specific reagents and conditions used .
Scientific Research Applications
N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their function. The exact pathways involved depend on the specific biological context and the nature of the target .
Comparison with Similar Compounds
Similar Compounds
N-(pyridin-2-yl)amides: These compounds share the pyridine moiety and have similar pharmacological properties.
3-bromoimidazo[1,2-a]pyridines: These compounds also contain a pyridine ring and exhibit similar biological activities.
Uniqueness
N-Phenyl-5-(piperidin-2-yl)pyridin-2-amine is unique due to the presence of both piperidine and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for diverse interactions with biological targets and enhances its potential as a versatile scaffold in drug design .
Properties
Molecular Formula |
C16H19N3 |
---|---|
Molecular Weight |
253.34 g/mol |
IUPAC Name |
N-phenyl-5-piperidin-2-ylpyridin-2-amine |
InChI |
InChI=1S/C16H19N3/c1-2-6-14(7-3-1)19-16-10-9-13(12-18-16)15-8-4-5-11-17-15/h1-3,6-7,9-10,12,15,17H,4-5,8,11H2,(H,18,19) |
InChI Key |
POWJUMXTTWSKDU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCNC(C1)C2=CN=C(C=C2)NC3=CC=CC=C3 |
Origin of Product |
United States |
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